Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-
CAS No.:
Cat. No.: VC16237027
Molecular Formula: C16H22Mg
Molecular Weight: 238.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22Mg |
|---|---|
| Molecular Weight | 238.65 g/mol |
| IUPAC Name | magnesium;5-propan-2-ylcyclopenta-1,3-diene |
| Standard InChI | InChI=1S/2C8H11.Mg/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3;/q2*-1;+2 |
| Standard InChI Key | AGFXOVASYCJRFP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[Mg+2] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a central magnesium ion () coordinated to two anionic isopropylcyclopentadienyl () ligands. Each ligand comprises a cyclopentadienyl ring substituted with an isopropyl group () at the 1-position, creating a sterically hindered environment around the metal center . The bonding between magnesium and the cyclopentadienyl ligands is primarily ionic, with partial covalent character due to electron donation from the aromatic π-system of the rings to the metal’s vacant orbitals .
Stereochemical Considerations
The isopropyl substituents introduce significant steric bulk, influencing the compound’s reactivity and stability. X-ray crystallography of analogous metallocenes suggests a staggered conformation of the ligands to minimize steric clashes, though experimental data specific to this compound remain limited .
Spectroscopic and Computational Data
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Infrared (IR) Spectroscopy: Stretching frequencies for the cyclopentadienyl C–H bonds appear near 3100 cm, while the isopropyl C–H vibrations occur around 2960–2870 cm .
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Nuclear Magnetic Resonance (NMR): -NMR spectra exhibit distinct resonances for the cyclopentadienyl protons (δ 5.2–6.1 ppm) and isopropyl methyl groups (δ 1.0–1.5 ppm).
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Computational Studies: Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicative of moderate electronic stability .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 238.65 g/mol | |
| Melting Point | 98–102°C (decomposes) | |
| Solubility | Insoluble in water; soluble in THF, toluene | |
| Density | 1.12 g/cm (estimated) |
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves the reaction of isopropylcyclopentadiene with a dialkylmagnesium reagent (e.g., , where ) under inert conditions:
Key steps include:
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Deprotonation: The cyclopentadiene is deprotonated by the strong base , forming the cyclopentadienide anion.
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Coordination: The magnesium center binds two ligands, yielding the neutral metallocene .
Optimization Parameters
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Temperature: Optimal yields (75–85%) are achieved at 90–150°C. Higher temperatures induce ligand decomposition.
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Solvent: Tetrahydrofuran (THF) enhances reaction kinetics but requires rigorous drying to prevent hydrolysis .
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Stoichiometry: A 2:1 molar ratio of ligand precursor to magnesium ensures complete conversion .
Challenges and Mitigation
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Air Sensitivity: The compound reacts violently with oxygen and moisture, necessitating Schlenk-line or glovebox techniques.
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Byproduct Formation: Trace alkylmagnesium halides can contaminate the product; recrystallization from hexane improves purity .
Applications in Advanced Materials and Catalysis
Precursor for Magnesium-Containing Thin Films
In chemical vapor deposition (CVD), the compound’s volatility and clean decomposition profile make it suitable for depositing magnesium-doped semiconductors. For example, has been used to synthesize thin films for optoelectronic devices .
Catalytic Applications
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Polymerization: The compound initiates the polymerization of ethylene when combined with co-catalysts like , though activity is lower than that of zirconocene analogs .
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Cross-Coupling Reactions: It serves as a magnesium source in Kumada couplings, facilitating carbon–carbon bond formation in organic synthesis .
Emerging Uses
Recent studies explore its potential in:
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Hydrogen Storage: Magnesium-based hydrides derived from show improved desorption kinetics .
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Battery Electrodes: Composite materials incorporating this compound exhibit enhanced ionic conductivity in magnesium-ion batteries.
Recent Research Developments (2023–2025)
Enhanced Stability via Ligand Modification
A 2024 study demonstrated that replacing isopropyl groups with bulkier tert-butyl substituents increases thermal stability up to 180°C, broadening its applicability in high-temperature processes .
Mechanochemical Synthesis
Researchers have developed solvent-free synthesis routes using ball milling, reducing reaction times by 70% and improving atom economy .
Computational Design of Derivatives
Machine learning models predict that fluorinated derivatives of could exhibit superior volatility for CVD applications, with experimental validation ongoing .
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